molecular formula C14H14N2O5 B2503069 2-((1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid CAS No. 920943-64-2

2-((1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid

Cat. No. B2503069
M. Wt: 290.275
InChI Key: DGCRHVSNNPCGIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component condensation reactions. For instance, substituted 2-aminobenzo[b]pyrans were synthesized through a three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones . Although the exact synthesis of 2-((1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid is not detailed, similar synthetic strategies could potentially be applied, considering the structural similarities with the compounds mentioned.

Molecular Structure Analysis

The molecular structure of related compounds has been established through techniques such as X-ray diffraction analysis. For example, the crystal structure of a substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyran was determined, which could suggest that the compound of interest might also be amenable to structural analysis by similar methods .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 2-((1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid. However, the study of Ru(II) complexes with related ligands indicates that these compounds can form chelates with metals and exhibit intramolecular interactions such as O-H···N hydrogen bonds . This suggests that the compound may also participate in similar chemical reactions, forming complexes with metal ions and engaging in intramolecular hydrogen bonding.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-((1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid are not directly reported, the properties of structurally related compounds can provide some insights. For example, the Ru(II) complexes studied exhibit specific coordination geometries and intramolecular interactions that could influence their physical properties, such as solubility and melting points . Similarly, the compound of interest may have distinct physical and chemical properties influenced by its molecular structure and potential for intramolecular bonding.

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

A study on the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including derivatives related to the specified compound, showed these compounds were evaluated for anti-inflammatory and analgesic activities. The study found that specific derivatives exhibited high potency in analgesic assays and minimal gastrointestinal erosion on chronic administration, highlighting their potential as analgesic agents. Quantitative structure-activity relationship (QSAR) studies further supported their analgesic and anti-inflammatory potencies, correlating them with the structural properties of the benzoyl substituents (Muchowski et al., 1985).

Material Science Applications

In material science, benzoic acid derivatives, including those with methoxy groups, have been explored for doping polyaniline, a conductive polymer. A study demonstrated that benzoic acid and substituted benzoic acids could dope polyaniline, altering its electrical conductivity and thermal properties. This application is crucial for developing advanced materials for electronics and nanotechnology (Amarnath & Palaniappan, 2005).

Antimicrobial Applications

Compounds with structures similar to the specified chemical have been synthesized and evaluated for antimicrobial activity. For instance, new pyridine derivatives exhibited variable and modest activity against bacteria and fungi, indicating the potential for developing new antimicrobial agents based on these structural frameworks (Patel, Agravat, & Shaikh, 2011).

Photophysical Properties

Lanthanide-based coordination polymers assembled from derivatives of benzoic acid have been studied for their syntheses, crystal structures, and photophysical properties. These studies aim at exploring the use of such compounds in luminescent materials and sensors, highlighting the broad applicability of benzoic acid derivatives in scientific research (Sivakumar et al., 2011).

properties

IUPAC Name

2-[[1-(2-methoxyethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-21-7-6-16-12(17)8-11(13(16)18)15-10-5-3-2-4-9(10)14(19)20/h2-5,8,15H,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCRHVSNNPCGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=C(C1=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid

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